2-amino-N-4H-1,2,4-triazol-4-ylbenzamide
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Overview
Description
2-amino-N-4H-1,2,4-triazol-4-ylbenzamide is a heterocyclic compound that contains both a benzamide and a triazole moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agrochemistry, and materials science. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold for drug discovery and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-4H-1,2,4-triazol-4-ylbenzamide typically involves the formation of the triazole ring followed by its attachment to the benzamide moiety. One common method involves the cyclocondensation of an amine with a nitrile or amidine under acidic or basic conditions to form the triazole ring. This is followed by the coupling of the triazole with a benzoyl chloride or benzamide derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-4H-1,2,4-triazol-4-ylbenzamide can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form different oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
2-amino-N-4H-1,2,4-triazol-4-ylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-amino-N-4H-1,2,4-triazol-4-ylbenzamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand. This allows the compound to inhibit enzymes or interact with receptors, thereby exerting its biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-amino-1,2,4-triazole: A simpler triazole derivative with similar chemical properties.
Benzamide: The parent compound without the triazole ring.
1,2,4-triazole: The core triazole structure without additional functional groups.
Uniqueness
2-amino-N-4H-1,2,4-triazol-4-ylbenzamide is unique due to the combination of the triazole and benzamide moieties. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets compared to its simpler counterparts .
Properties
Molecular Formula |
C9H9N5O |
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Molecular Weight |
203.20 g/mol |
IUPAC Name |
2-amino-N-(1,2,4-triazol-4-yl)benzamide |
InChI |
InChI=1S/C9H9N5O/c10-8-4-2-1-3-7(8)9(15)13-14-5-11-12-6-14/h1-6H,10H2,(H,13,15) |
InChI Key |
DPPWILNDYFKBQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN2C=NN=C2)N |
Origin of Product |
United States |
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